molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1678582 p-Cresol CAS No. 106-44-5

p-Cresol

Cat. No. B1678582
Key on ui cas rn: 106-44-5
M. Wt: 108.14 g/mol
InChI Key: IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Patent
US06476277B2

Procedure details

Cresol is produced from alkaline melts of toluenesulfonates in four reaction steps. Toluene is first sulfonated by concentrated sulfuric acid, and the resultant sulfonic acid mixture is neutralized with sodium sulfite or sodium hydroxide solution and then fused with sodium hydroxide at approximately 300° C. An aqueous solution of the melt is then acidified with sulfur dioxide or sulfuric acid, which releases the cresols. Generally, a cresol mixture is produced comprising 6 to 12% o-cresol, 6 to 12% m-cresol and 80 to 85% p-cresol. The p-cresol can be separated off by means of fractional crystallization. However, this process has the disadvantage that large amounts of sodium sulfite are produced that must be disposed of.
[Compound]
Name
cresols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
6%
Yield
6%
Yield
80%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.S([O-])([O-])=[O:7].[Na+].[Na+].[OH-:12].[Na+].S(=O)=[O:15].[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>>[C:17]1([CH3:23])[C:22]([OH:12])=[CH:21][CH:20]=[CH:19][CH:18]=1.[CH:18]1[C:19]([OH:15])=[CH:20][CH:21]=[CH:22][C:17]=1[CH3:23].[CH:19]1[C:20]([OH:7])=[CH:21][CH:22]=[C:17]([CH3:23])[CH:18]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
cresols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%
Name
Type
product
Smiles
C1=C(C=CC=C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 6%
Name
Type
product
Smiles
C1=CC(=CC=C1O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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